Cas no 34637-48-4 (2-amino-N-(2-hydroxyethyl)benzamide hydrochloride)
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-(2-hydroxyethyl)benzamide Hydrochloride
- 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride
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- Inchi: 1S/C9H12N2O2.ClH/c10-8-4-2-1-3-7(8)9(13)11-5-6-12;/h1-4,12H,5-6,10H2,(H,11,13);1H
- InChI Key: ZDSSMSJMLUZAMH-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1N)(=O)NCCO.Cl
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639395-25mg |
2-amino-N-(2-hydroxyethyl)benzamide Hydrochloride |
34637-48-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639395-50mg |
2-amino-N-(2-hydroxyethyl)benzamide Hydrochloride |
34637-48-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A639395-250mg |
2-amino-N-(2-hydroxyethyl)benzamide Hydrochloride |
34637-48-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AV67372-50mg |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 50mg |
$146.00 | 2024-04-20 | |
| A2B Chem LLC | AV67372-100mg |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 100mg |
$200.00 | 2024-04-20 | |
| A2B Chem LLC | AV67372-250mg |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 250mg |
$270.00 | 2024-04-20 | |
| A2B Chem LLC | AV67372-500mg |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 500mg |
$406.00 | 2024-04-20 | |
| A2B Chem LLC | AV67372-1g |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AV67372-2.5g |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 2.5g |
$984.00 | 2024-04-20 | |
| 1PlusChem | 1P01AGZ0-50mg |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride |
34637-48-4 | 95% | 50mg |
$152.00 | 2025-03-19 |
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride
Introduction to 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride (CAS No. 34637-48-4)
2-amino-N-(2-hydroxyethyl)benzamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 34637-48-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt, has garnered attention due to its structural features and potential biological activities. The benzamide core, combined with the amino and hydroxyethyl functional groups, suggests a versatile chemical entity that may exhibit properties relevant to drug discovery and therapeutic intervention.
The molecular structure of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride consists of a benzene ring substituted with an amide group at the 2-position, linked to an amino group and a 2-hydroxyethyl chain. This configuration imparts unique physicochemical properties, including solubility characteristics and potential interactions with biological targets. The presence of both polar and non-polar regions in its structure enhances its amphiphilic nature, making it a candidate for various applications in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. These compounds have been investigated for their roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. Specifically, the amide moiety in 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride can serve as a hinge region for protein-protein interactions or as a pharmacophore in the design of small-molecule inhibitors. The hydroxyethyl group further extends the compound’s versatility by allowing for modifications that could enhance bioavailability or target specificity.
One of the most compelling aspects of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride is its potential application in the development of novel therapeutic agents. Researchers have been particularly intrigued by its structural similarity to known bioactive molecules, which suggests that it may possess similar pharmacological effects. For instance, studies have indicated that benzamide derivatives can influence pathways associated with inflammation, pain perception, and neuroprotection. The unique combination of functional groups in 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride makes it an attractive scaffold for further chemical modification and optimization.
The synthesis of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The process typically begins with the formation of an amide bond between 2-aminobenzonitrile and ethanolamine under acidic catalysis. Subsequent steps include purification and salt formation to obtain the final product as a hydrochloride salt. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a biochemical perspective, 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride exhibits interesting interactions with biological systems. Its molecular structure allows it to engage with various targets, including enzymes such as cytochrome P450 oxidases and receptors like G protein-coupled receptors (GPCRs). These interactions are critical for understanding its potential therapeutic effects and for designing derivatives with enhanced efficacy or reduced side effects. Computational modeling techniques have been employed to predict binding affinities and mechanism-based drug design strategies for this compound.
Recent preclinical studies have begun to explore the pharmacological profile of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride in vitro and in vivo models. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its ability to cross the blood-brain barrier has raised possibilities for its use in treating neurological disorders. These preliminary results underscore the importance of further investigation into this compound’s therapeutic potential.
The development of new drugs relies heavily on access to high-quality starting materials like 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride. Its availability through reliable suppliers ensures that researchers can conduct experiments without interruption, accelerating the pace of discovery. As interest in benzamide derivatives grows, so does the demand for compounds like this one that offer unique structural features and biological activities.
In conclusion,2-amino-N-(2-hydroxyethyl)benzamide hydrochloride (CAS No. 34637-48-4) represents a promising candidate for further exploration in pharmaceutical research. Its intriguing structure, combined with preliminary evidence of biological activity, makes it a valuable asset for drug discovery programs aimed at developing new treatments for various diseases. Continued investigation into this compound will likely yield insights that contribute significantly to advancements in medicinal chemistry.
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